(S)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate de méthyle

Vue d'ensemble

Description

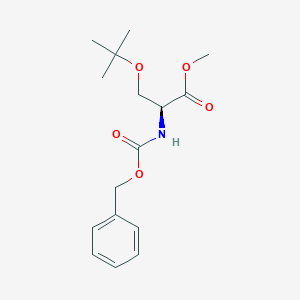

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate is a compound commonly used in organic synthesis, particularly in the protection of amino groups. The compound features a benzyloxycarbonyl (Cbz) group and a tert-butoxy group, which are often employed as protecting groups in peptide synthesis and other organic reactions.

Applications De Recherche Scientifique

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate is widely used in scientific research, particularly in:

Chemistry: As a protecting group in peptide synthesis and other organic reactions.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: In the development of pharmaceuticals and drug delivery systems.

Industry: In the production of fine chemicals and advanced materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate typically involves the protection of an amino acid derivative. The process begins with the amino acid, which is first protected by the benzyloxycarbonyl group. This is achieved through the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butoxy group. The reaction conditions often involve the use of organic solvents like dichloromethane and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques such as chromatography ensures the production of high-quality (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups.

Reduction: Catalytic hydrogenation can be used to remove the benzyloxycarbonyl group.

Substitution: The tert-butoxy group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for acidic hydrolysis; sodium hydroxide (NaOH) for basic hydrolysis.

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Hydrolysis: The major products are the deprotected amino acid and the corresponding alcohols.

Reduction: The major product is the amino acid with the benzyloxycarbonyl group removed.

Substitution: The major product depends on the nucleophile used in the reaction.

Mécanisme D'action

The compound exerts its effects primarily through the protection of amino groups. The benzyloxycarbonyl group protects the amino group from unwanted reactions, while the tert-butoxy group provides steric hindrance, preventing side reactions. The protection is reversible, allowing for the selective deprotection and subsequent functionalization of the amino group. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methoxy)propanoate: Similar structure but with a methoxy group instead of a tert-butoxy group.

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(ethoxy)propanoate: Similar structure but with an ethoxy group instead of a tert-butoxy group.

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(isopropoxy)propanoate: Similar structure but with an isopropoxy group instead of a tert-butoxy group.

Uniqueness

The uniqueness of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate lies in its combination of the benzyloxycarbonyl and tert-butoxy groups, which provide both protection and steric hindrance. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required.

Activité Biologique

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate, also known by its CAS number 58457-98-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in drug development.

Chemical Structure and Properties

The molecular formula of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate is C17H24N2O5. It features a methyl ester group, a benzyloxycarbonyl amino group, and a tert-butoxy group, contributing to its lipophilicity and potential interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O5 |

| Molecular Weight | 320.38 g/mol |

| Physical State | Pale yellow oil |

| Purity | ≥95% |

Synthesis

The synthesis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate typically involves several steps, including the protection of amino groups and the use of coupling agents. A common method involves the reaction of methyl (2S)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate hydrochloride with benzyl chloroformate in the presence of pyridine and acetonitrile .

Antimicrobial Activity

Recent studies have indicated that compounds similar to (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate exhibit significant antimicrobial properties. For instance, amino acid derivatives have been shown to possess enhanced antibacterial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 9 to 12 mm .

Case Study:

In a comparative study, synthesized derivatives of amino acids were tested for antimicrobial efficacy. The results demonstrated that specific structural modifications led to improved activity against both Gram-positive and Gram-negative bacteria, suggesting that the incorporation of benzyloxycarbonyl groups might enhance membrane permeability or target binding .

Cytotoxic Activity

The cytotoxic potential of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate has also been evaluated. Research indicates that similar compounds can induce apoptosis in cancer cell lines such as Ehrlich’s ascites carcinoma (EAC). The mechanism appears to involve the disruption of cellular signaling pathways essential for cell survival .

Table: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (S)-Methyl 2-(((benzyloxy)... | EAC | 15 |

| Control (5-fluorouracil) | EAC | 10 |

The biological activity of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate may be attributed to its ability to interact with specific enzymes or receptors involved in microbial resistance or cancer proliferation. The benzyloxycarbonyl moiety is hypothesized to facilitate binding to these targets due to its structural similarity to natural substrates.

Propriétés

IUPAC Name |

methyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)20-4)17-15(19)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAXPCYVVRYQNO-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562393 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1872-59-9 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.